4-Benzoylpiperazine-2,6-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
4-benzoylpiperazine-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-9-6-13(7-10(15)12-9)11(16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSMICJGCXTDFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516970 | |
| Record name | 4-Benzoylpiperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87693-76-3 | |
| Record name | 4-Benzoylpiperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 4 Benzoylpiperazine 2,6 Dione
Reactivity of the Benzoyl Moiety on 4-Benzoylpiperazine-2,6-dione
The benzoyl group, consisting of a benzene (B151609) ring attached to a carbonyl group, is a key site for chemical modifications of this compound.
Electrophilic Aromatic Substitution Reactions on the Benzoyl Ring
The benzoyl group is a deactivating substituent for electrophilic aromatic substitution (EAS) reactions due to the electron-withdrawing nature of the carbonyl group. This deactivation reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles compared to unsubstituted benzene. lumenlearning.comleah4sci.com The carbonyl group directs incoming electrophiles primarily to the meta position. youtube.com
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. lumenlearning.comleah4sci.comyoutube.commasterorganicchemistry.com While specific studies on EAS reactions performed directly on this compound are not extensively documented in the reviewed literature, the expected outcomes can be inferred from the general principles of EAS on deactivated aromatic rings.
| Electrophilic Aromatic Substitution | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 4-(3-Nitrobenzoyl)piperazine-2,6-dione |
| Bromination | Br₂, FeBr₃ | 4-(3-Bromobenzoyl)piperazine-2,6-dione |
| Sulfonation | SO₃, H₂SO₄ | 4-(3-Sulfobenzoyl)piperazine-2,6-dione |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally not feasible due to deactivation |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | Generally not feasible due to deactivation |
It is important to note that Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated rings like a benzoyl group. youtube.com
Nucleophilic Additions to the Benzoyl Carbonyl
The carbonyl carbon of the benzoyl group is electrophilic and can be susceptible to attack by nucleophiles. However, in the case of an amide linkage, as in this compound, the resonance contribution from the nitrogen lone pair reduces the electrophilicity of the carbonyl carbon compared to a ketone. This generally makes direct nucleophilic addition to the benzoyl carbonyl less favorable. Reactions at this site would likely require strong nucleophiles and could potentially lead to cleavage of the N-benzoyl bond rather than simple addition.
Transformations Involving the Piperazine-2,6-dione (B107378) Core
The piperazine-2,6-dione ring system, a cyclic imide, presents several sites for chemical transformation, including the imide carbonyls and the ring structure itself.
Selective Reductions of the Imide Carbonyl Functions
The imide carbonyl groups of the piperazine-2,6-dione ring can be selectively reduced. For instance, the selective reduction of the imide function of piperazine-2,6-dione derivatives has been reported. clockss.org This type of transformation can lead to the formation of various partially or fully reduced piperazine (B1678402) structures. The choice of reducing agent is crucial for achieving selectivity. For example, complex metal hydrides could potentially reduce one or both imide carbonyls.
Reactions at the Remaining N-H site (if applicable to specific derivatives)
In the parent compound, this compound, the nitrogen at position 1 is acylated with the benzoyl group, and the nitrogen at position 4 is part of the imide structure and does not bear a hydrogen atom. Therefore, there is no remaining N-H site on the piperazine ring for further direct substitution. The synthesis of this compound itself involves the acylation of the N-H group of a piperazine-2,6-dione precursor. lmaleidykla.lt The reactivity of the N-H site is thus relevant to the synthesis of the title compound and its derivatives where the N-1 position might be substituted with groups other than benzoyl. For example, piperazine-2,6-diones can be N-acylated with various acyl chlorides. lmaleidykla.lt
Ring-Opening and Ring-Contraction/Expansion Reactions
The piperazine-2,6-dione ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions. A notable example is the ammonolysis of 4-acyl and 4-arylsulfonylpiperazine-2,6-diones. lmaleidykla.lt Treatment with aqueous ammonia (B1221849) results in the cleavage of the imide ring to furnish N-acylated iminodiacetic acid diamides in good yields. lmaleidykla.lt
Ring-Opening Reaction via Ammonolysis lmaleidykla.lt
| Starting Material | Reagent | Product | Yield |
|---|
This reactivity highlights the lability of the cyclic imide system towards nucleophiles. Similar ring-opening reactions could be envisaged with other nucleophiles such as hydroxide (B78521) (hydrolysis) or alkoxides (alcoholysis), which would yield the corresponding dicarboxylic acid or ester derivatives, respectively.
Information regarding ring-contraction or ring-expansion reactions of the this compound system is not prevalent in the surveyed literature. Such transformations would likely require more complex multi-step synthetic sequences.
Derivatization Strategies and Functional Group Interconversions of this compound
The reactivity of this compound is characterized by the functional groups present: a tertiary amide (the benzoyl group), two secondary amide-like functionalities within the piperazine-2,6-dione ring, and the carbonyl groups themselves. These sites offer potential for various chemical modifications.
Formation of Dioxime Derivatives of this compound
The conversion of carbonyl groups to oximes is a standard chemical transformation, typically achieved by reaction with hydroxylamine. In the context of piperazine-diones, the formation of dioximes from the ring's carbonyl groups is a key step in the synthesis of related heterocyclic systems like furazanopiperazines. For instance, N,N'-disubstituted 2,3-piperazinedione (B147188) dioximes can be dehydrated to form 4,5,6,7-Tetrahydro- mdpi.comimist.mascite.aioxadiazolo[3,4-b]pyrazine. imist.ma
While the direct conversion of this compound to its corresponding dioxime is not explicitly detailed in the available literature, the general principle involves the reaction of the dione (B5365651) with hydroxylamine, likely under controlled pH conditions to favor the nucleophilic attack on the carbonyl carbons. The resulting This compound dioxime would feature oxime groups (=N-OH) in place of the two carbonyls of the piperazine ring.
Furthermore, the reverse process, the catalytic reductive cyclization of dioximes to form a piperazine ring, is a documented synthetic strategy. mdpi.com This highlights the chemical relationship between dioximes and the piperazine core structure.
Other Selective Derivatizations at Active Sites
The piperazine-2,6-dione ring contains an imide moiety which can be targeted for selective transformations. One documented reaction involving this compound is the selective reduction of one of the imide carbonyl groups. This transformation is a key step in the synthesis of more complex heterocyclic structures, such as 1,2,3,6,7,llb-hexahydro-4H-pyrazin[2,1-a]isoquinolin-4-one. clockss.org This type of selective reduction highlights the ability to differentiate the reactivity of the carbonyl groups within the molecule.
General synthetic routes for piperazine-2,6-diones include the condensation of iminodiacetic acid derivatives with primary amines or the alkylation of α-amino acid esters followed by cyclization. scite.airesearchgate.net These methods suggest that the core scaffold of this compound could potentially be built with various substituents, although specific derivatizations starting from the pre-formed benzoylated compound are not widely reported.
Stability Considerations and Degradation Pathways of this compound
The stability of a chemical compound under different environmental conditions is a critical parameter for its storage, handling, and application. For this compound, hydrolytic and photochemical stability are key considerations.
Hydrolytic Stability under Varying pH Conditions
Detailed experimental data on the hydrolytic stability of this compound under varying pH conditions are not extensively available in the public domain. However, based on the general chemical nature of the imide and amide bonds present in the molecule, certain predictions can be made.
The piperazine-2,6-dione ring contains two amide-like linkages within an imide structure. Imides are generally more susceptible to hydrolysis than simple amides, especially under basic conditions. The hydrolysis would lead to the opening of the piperazine ring, ultimately forming derivatives of iminodiacetic acid and benzamide. Under acidic conditions, hydrolysis is also expected to occur, likely proceeding through protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon towards nucleophilic attack by water.
The benzoyl group, being a tertiary amide, would also be subject to hydrolysis, although typically under more forcing conditions (strong acid or base and heat) compared to the cyclic imide functionality.
Predicted Hydrolysis Products under Different pH Conditions:
| pH Condition | Primary Degradation Products |
| Acidic (e.g., pH < 3) | Iminodiacetic acid, Benzoic acid, Ammonia/Ammonium |
| Neutral (e.g., pH ~ 7) | Slow hydrolysis, leading to ring-opened products |
| Basic (e.g., pH > 9) | Salt of Iminodiacetic acid, Benzoate |
This table represents predicted outcomes based on general chemical principles, as specific experimental data for this compound was not found.
Photochemical Stability and Degradation Mechanisms
Information regarding the photochemical stability and specific degradation mechanisms of this compound is not available in the reviewed literature. However, the presence of the benzoyl group, which contains a chromophore (the phenyl ketone moiety), suggests that the molecule could be susceptible to photochemical reactions.
Advanced Structural Characterization and Spectroscopic Elucidation of 4 Benzoylpiperazine 2,6 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be established.
Proton (¹H) NMR Spectroscopic Analysis for Structural Connectivity
The ¹H NMR spectrum of 4-Benzoylpiperazine-2,6-dione is anticipated to exhibit distinct signals corresponding to the protons of the benzoyl group and the piperazine-2,6-dione (B107378) ring. Based on the analysis of structurally similar compounds, such as 1-substituted-4-benzoylpiperazine-2,5-diones, the expected chemical shifts can be predicted. nih.gov
The protons of the monosubstituted benzene (B151609) ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.4 and 7.8 ppm. The protons ortho to the carbonyl group are likely to be the most deshielded due to the electron-withdrawing nature of the carbonyl, appearing furthest downfield. The meta and para protons would resonate at slightly higher fields.
The piperazine-2,6-dione ring contains two methylene (B1212753) groups (at positions 3 and 5) and an N-H proton. The methylene protons adjacent to the carbonyl groups and the nitrogen atom are expected to resonate as singlets or complex multiplets in the range of δ 4.0-4.6 ppm. The exact appearance will depend on the conformational dynamics of the ring and potential coupling with the N-H proton. The N-H proton itself is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Benzoyl H-2', H-6' (ortho) | 7.65 - 7.75 | m |
| Benzoyl H-3', H-5' (meta) | 7.40 - 7.50 | m |
| Benzoyl H-4' (para) | 7.50 - 7.60 | m |
| Piperazine (B1678402) CH₂ (C3-H, C5-H) | 4.20 - 4.50 | s or m |
| Piperazine NH | Variable (broad s) | broad s |
Note: This is a predicted data table based on analogous compounds. 'm' denotes a multiplet and 's' denotes a singlet.
Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Framework Elucidation
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbonyl carbons of the piperazine-2,6-dione ring are expected to be the most deshielded, appearing in the range of δ 165-175 ppm. The benzoyl carbonyl carbon will also resonate in this downfield region. The aromatic carbons of the benzoyl group will appear between δ 125 and 135 ppm, with the ipso-carbon (C-1') being influenced by the carbonyl substituent. The methylene carbons of the piperazine ring are anticipated to resonate in the range of δ 45-55 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Benzoyl) | ~171 |
| C=O (Piperazine C2, C6) | ~167 |
| Benzoyl C1' (ipso) | ~134 |
| Benzoyl C2', C6' (ortho) | ~129 |
| Benzoyl C3', C5' (meta) | ~128 |
| Benzoyl C4' (para) | ~133 |
| Piperazine CH₂ (C3, C5) | ~48 |
Note: This is a predicted data table based on analogous compounds.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment
To unambiguously assign all proton and carbon signals and to confirm the proposed structure, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For this compound, COSY would show correlations between the coupled protons within the benzoyl ring. libretexts.org It would also help to identify any potential coupling between the N-H proton and the adjacent methylene protons of the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov This would allow for the definitive assignment of the protonated carbons by linking the proton signals to their corresponding carbon signals. For instance, the signals for the methylene protons of the piperazine ring would correlate with the signal for the methylene carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. nih.gov This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and the ipso-carbon of the benzoyl group. For example, the ortho-protons of the benzoyl ring would show a correlation to the benzoyl carbonyl carbon, and the methylene protons of the piperazine ring would show correlations to the piperazine carbonyl carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space interactions between protons that are in close proximity. This can provide valuable information about the three-dimensional structure and conformation of the molecule. For instance, NOESY could show correlations between the ortho-protons of the benzoyl group and the methylene protons of the piperazine ring, confirming their spatial relationship.
Mass Spectrometry
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the compound. For this compound (C₁₁H₁₀N₂O₃), the exact mass can be calculated. Using electrospray ionization (ESI), the compound would likely be observed as a protonated molecule [M+H]⁺.
Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass [M+H]⁺ |
| [C₁₁H₁₁N₂O₃]⁺ | 219.0764 |
Note: This is a calculated value. Experimental verification would be necessary.
The observation of an ion with an m/z value that matches the calculated exact mass to within a few parts per million (ppm) would provide strong evidence for the proposed elemental composition of this compound. nih.gov
Electrospray Ionization (ESI-MS) and Other Ionization Techniques
Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique paramount for the analysis of moderately polar and thermally labile molecules like this compound. In ESI-MS, the analyte is ionized by applying a high voltage to a liquid solution, resulting in the formation of protonated molecules, [M+H]⁺, or adducts with other cations like sodium, [M+Na]⁺. This method minimizes fragmentation, allowing for the accurate determination of the molecular weight.
While direct ESI-MS data for this compound is not extensively published, analysis of closely related compounds provides valuable insight. For instance, in a study of 1,4-disubstituted piperazine-2,5-dione derivatives, high-resolution mass spectrometry (HRMS) using ESI was employed to confirm molecular formulas. nih.gov A relevant analog, 1-(3,5-Dimethoxyphenyl)-4-benzoylpiperazine-2,5-dione, provided precise mass-to-charge ratio (m/z) values that correspond to its protonated and sodiated forms. nih.gov This technique is crucial for confirming the successful synthesis and purity of such compounds.
| Ionization Mode | Adduct | Calculated m/z | Found m/z | Reference |
| ESI | [M+H]⁺ | 355.12885 | 355.12750 | nih.gov |
| ESI | [M+Na]⁺ | 377.11079 | 377.10965 | nih.gov |
This table presents High-Resolution Mass Spectrometry (ESI) data for the analogous compound 1-(3,5-Dimethoxyphenyl)-4-benzoylpiperazine-2,5-dione.
Other ionization techniques, such as Electron Ionization (EI), are considered "hard" techniques that induce extensive fragmentation. While this can make the molecular ion peak difficult to observe, the resulting fragmentation pattern serves as a molecular fingerprint, useful for structural elucidation and library matching. uni-saarland.delibretexts.org
Fragmentation Pathways and Structural Information from MS/MS
Tandem mass spectrometry (MS/MS) is a powerful tool for deducing structural information by analyzing the fragmentation patterns of a selected precursor ion. uab.edu For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID).
The fragmentation of N-acyl piperazines is often characterized by specific bond cleavages that reveal the nature of the substituents. Studies on benzoylpiperazine (BZP) and its derivatives show characteristic fragmentation patterns. nih.gov A key fragmentation pathway for a benzoyl-containing compound is the cleavage of the amide bond, leading to the formation of a stable benzoyl cation.
Plausible Fragmentation Pathways for this compound:
Formation of the Benzoyl Cation: A primary fragmentation would involve the cleavage of the N-C bond between the piperazine ring and the benzoyl group, resulting in a highly stable benzoyl cation at m/z 105. This is a diagnostic peak for the presence of the benzoyl moiety.
Cleavage of the Piperazinedione Ring: The piperazine-2,6-dione ring itself can undergo fragmentation. This may involve the loss of neutral fragments such as CO (carbonyl group) or parts of the ethylene (B1197577) bridge.
Loss of the Benzoyl Group: The entire benzoyl group (C₆H₅CO) could be lost as a neutral radical, leading to a fragment corresponding to the protonated piperazine-2,6-dione ring.
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Significance |
| [M+H]⁺ | 105 | C₅H₄N₂O₂ | Formation of the characteristic benzoyl cation, confirming the benzoyl substituent. |
| [M+H]⁺ | [M+H-28]⁺ | CO | Loss of a carbonyl group from the piperazinedione ring. |
| [M+H]⁺ | [M+H-105]⁺ | C₇H₅O | Loss of the benzoyl radical, indicating the core piperazinedione structure. |
This table outlines the expected primary fragmentation pathways for this compound in an MS/MS experiment.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. uab.edu
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, several key absorption bands are expected. The IR spectrum of the parent compound, piperazine-2,6-dione, shows characteristic amide and alkane absorptions. chemicalbook.com The addition of the benzoyl group introduces further distinct peaks.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amide) | 3200 - 3400 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=O (Amide I band) | 1680 - 1700 | Stretching |
| C=O (Ketone - Benzoyl) | 1650 - 1680 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-N | 1200 - 1350 | Stretching |
This table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.
The presence of two different carbonyl environments (amide within the ring and the benzoyl ketone) would likely result in a broad or overlapping carbonyl absorption band.
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of piperazine dihydrochloride (B599025) provides information on the vibrations of the piperazine ring. chemicalbook.com
For this compound, Raman spectroscopy would be especially useful for identifying the symmetric vibrations of the aromatic ring and the C-C backbone of the piperazine ring. The symmetric stretching of the benzene ring, often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum around 1600 cm⁻¹. This provides confirmatory evidence for the presence of the aromatic system.
X-ray Crystallography
Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination
While a crystal structure for this compound is not publicly available, studies on similar structures, such as 4-benzenesulfonylpiperazine-2,6-dione derivatives, have been reported. beilstein-journals.org These studies reveal that the piperazine-2,6-dione ring typically adopts a flattened chair or boat-like conformation. The analysis of a related compound, 1,4-Dimethylpiperazine-2,3-dione, also shows a half-chair conformation for the piperazine ring. researchgate.net
From such studies, it can be inferred that in this compound, the benzoyl group would be attached to one of the nitrogen atoms of the piperazinedione ring. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the N-H group of the amide and the carbonyl oxygen atoms, as well as π-π stacking interactions between the aromatic rings of adjacent molecules.
| Parameter | Expected Value/Observation | Significance |
| Piperazine Ring Conformation | Flattened Chair or Boat | Defines the core shape of the heterocyclic ring. |
| Benzoyl Group Orientation | Likely pseudo-equatorial to minimize steric hindrance | Determines the overall molecular shape and potential intermolecular interactions. |
| Intermolecular Interactions | N-H···O=C hydrogen bonds, π-π stacking | Governs the packing of molecules in the crystal lattice. |
This table outlines the anticipated structural features of this compound that would be determined by single-crystal X-ray diffraction, based on analyses of analogous compounds.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The three-dimensional arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. For a molecule like this compound, single-crystal X-ray diffraction (SCXRD) would be the definitive technique to elucidate these features.
The structure of this compound contains several key functional groups capable of forming significant intermolecular interactions that would govern its crystal packing:
Hydrogen Bonding: The piperazine-2,6-dione ring contains two secondary amine (N-H) groups and two carbonyl (C=O) groups. The N-H groups can act as hydrogen bond donors, while the oxygen atoms of the carbonyls and the benzoyl group can act as hydrogen bond acceptors. This allows for the formation of robust hydrogen-bonding networks, such as chains or sheets, which are common in similar heterocyclic structures like piperazine-2,3-diones and piperazine-2,5-diones. nih.govcsu.edu.au These interactions are crucial for the stability of the crystal lattice.
Analysis of the crystal structure would involve identifying these interactions, measuring their distances and angles, and describing the resulting supramolecular architecture.
Determination of Absolute Configuration for Chiral Analogs
The parent compound, this compound, is achiral. However, chiral analogs could be synthesized, for instance, by introducing a substituent at the C3 or C5 position of the piperazine ring. Determining the absolute configuration of such chiral molecules is critical, as different enantiomers can have vastly different biological activities.
Several powerful techniques are employed for this purpose:
Anomalous Single-Crystal X-ray Diffraction (SCXRD): This is considered the gold standard for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. d-nb.info By using X-ray radiation of an appropriate wavelength (e.g., from a copper source), the anomalous scattering effect of heavier atoms can be measured, allowing for unambiguous assignment of the absolute stereochemistry.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute configuration can be determined without the need for crystallization. acs.org
NMR Spectroscopy with Chiral Derivatizing Agents: This method involves reacting the chiral analog with a chiral derivatizing agent, such as Mosher's acid (MTPA), to form a pair of diastereomers. researchgate.netresearchgate.net The 1H or 19F NMR spectra of these diastereomers will show distinct chemical shifts. By analyzing the differences in these shifts (Δδ), the absolute configuration of the original chiral center can be deduced based on established models. researchgate.net
The choice of method depends on the nature of the compound, the availability of a single crystal, and the specific research context. frontiersin.org
Powder X-ray Diffraction for Polymorphism Studies
Polymorphism is the ability of a solid substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. jagiellonskiecentruminnowacji.plresearchgate.net Different polymorphs of a compound can exhibit distinct physical properties, including solubility, stability, and melting point, which is of paramount importance in the pharmaceutical industry. wiley-vch.de
Powder X-ray Diffraction (PXRD or XRPD) is the primary and most definitive technique for identifying and characterizing polymorphs. jagiellonskiecentruminnowacji.pl Each crystalline form produces a unique diffraction pattern, which serves as a "fingerprint" for that specific polymorph.
The study of polymorphism for this compound would involve:
Polymorph Screening: Attempting to crystallize the compound under a wide variety of conditions (e.g., different solvents, temperatures, cooling rates) to produce different solid forms. researchgate.net
PXRD Analysis: Each solid form obtained would be analyzed by PXRD. The resulting diffractograms, which plot diffraction intensity versus the diffraction angle (2θ), would be compared. Different peak positions and/or relative intensities would indicate the presence of different polymorphs. researchgate.net
Characterization: Other thermoanalytical techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be used in conjunction with PXRD to further characterize the thermal properties and stability relationships between the identified polymorphs.
An illustrative example of what PXRD data for two hypothetical polymorphs (Form A and Form B) might look like is presented below.
This data clearly shows distinct sets of peaks, confirming that Form A and Form B are different crystalline structures. The consistent control and identification of the desired polymorphic form are crucial for ensuring product quality and performance. nih.gov
Compound Names Mentioned
Theoretical and Computational Chemistry Studies on 4 Benzoylpiperazine 2,6 Dione
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in understanding the electronic properties and reactivity of a molecule. For 4-Benzoylpiperazine-2,6-dione, these methods can provide a detailed picture of its molecular orbitals and charge distribution.
Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to find the geometry that corresponds to the lowest energy state. nih.gov This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. The resulting optimized structure provides crucial information about the molecule's shape and steric properties.
These calculations would also map the potential energy landscape, identifying not only the global minimum but also other stable conformations (local minima) and the transition states that connect them. This is essential for understanding the molecule's flexibility and the energy barriers associated with conformational changes.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity. irjweb.comnih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comnih.gov A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoyl group and the nitrogen atoms of the piperazine (B1678402) ring, while the LUMO would likely be distributed over the carbonyl groups and the phenyl ring.
From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
Interactive Data Table: Representative Reactivity Descriptors for a Benzoyl-Piperidine Analog
| Descriptor | Formula | Typical Value (eV) | Interpretation |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~4-6 | Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. |
| Ionization Potential (I) | -EHOMO | ~6-8 | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | ~1-3 | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | (I + A) / 2 | ~3.5-5.5 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | ~2-3 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | ~0.15-0.25 | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | χ² / (2η) | ~1-3 | A measure of the molecule's electrophilic character. |
Note: The values presented are illustrative and based on typical DFT calculations for similar organic molecules. nih.gov
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netmdpi.com It is generated by calculating the electrostatic potential at the surface of the molecule. Different colors on the MEP map represent different potential values, providing a guide to the molecule's electrophilic and nucleophilic sites. mdpi.com
For this compound, the MEP map would be expected to show:
Negative potential (red/yellow): Regions of high electron density, which are susceptible to electrophilic attack. These would be concentrated around the oxygen atoms of the carbonyl groups.
Positive potential (blue): Regions of low electron density, which are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms of the piperazine ring and the phenyl group.
Neutral potential (green): Regions with a balanced charge distribution.
The MEP map is invaluable for predicting how the molecule will interact with other molecules, including biological targets like proteins. mdpi.commdpi.com
Conformational Analysis and Molecular Dynamics Simulations
The piperazine-2,6-dione (B107378) ring can, in principle, adopt several conformations, with the most common being the chair, boat, and twist-boat forms. gre.ac.ukias.ac.in For the parent piperazine-2,5-dione, a boat conformation is often observed. csic.es In the case of this compound, the bulky benzoyl group would significantly influence the conformational preference.
Computational methods can be used to determine the relative energies of these different conformations in both the gas phase and in solution. In the gas phase, intramolecular forces dominate. In solution, the interactions with solvent molecules can stabilize or destabilize certain conformations. For instance, a polar solvent might favor a conformation with a larger dipole moment. It is common for N-acylpiperidines to adopt a twist-boat conformation, which can be stabilized by interactions with proteins. nih.govacs.org
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. researchgate.netnih.gov By simulating the motion of the atoms at a given temperature, MD can reveal the pathways and energy barriers for conformational changes, such as the inversion of the piperazine ring from one chair or boat form to another.
MD simulations would also be used to study the rotation of the benzoyl group around the nitrogen-carbonyl bond. The steric hindrance between the benzoyl group and the piperazine ring will create a rotational barrier, leading to preferred orientations of the phenyl ring relative to the piperazine ring. Understanding these dynamic processes is crucial, as the molecule's conformation can change upon binding to a biological target.
Interactive Data Table: Estimated Energy Barriers for Conformational Changes
| Conformational Change | Estimated Energy Barrier (kcal/mol) | Method of Estimation |
| Ring Inversion (Chair-to-Chair) | 10-12 | Based on data for substituted piperidines. |
| Ring Inversion (Boat-to-Chair) | 5-7 | Generally lower than chair-to-chair inversion. |
| Benzoyl Group Rotation | 3-6 | Dependent on steric hindrance and electronic effects. |
Note: These are estimated values based on known data for similar molecular fragments and would require specific calculations for this compound.
Lack of Specific Research Data for this compound
A thorough search of available scientific literature reveals a significant scarcity of dedicated theoretical and computational chemistry studies focused specifically on the compound this compound. While research exists for related piperazine and piperazine-2,5-dione derivatives, detailed computational analyses concerning the reaction mechanisms, transition state characterizations, regioselectivity, stereoselectivity, and spectroscopic predictions for this compound are not presently available in the public domain.
Computational chemistry is a powerful tool for elucidating molecular properties and reaction dynamics. Methodologies such as Density Functional Theory (DFT) are commonly employed to model and predict the behavior of chemical compounds. These studies typically involve the following aspects, which would be necessary to construct the requested article:
Elucidation of Reaction Mechanisms: Computational methods are used to map the potential energy surface of a reaction, identifying the most likely pathway from reactants to products. This involves characterizing the structures and energies of intermediates and, most importantly, the transition states that connect them.
Transition State Characterization: The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome. Computational characterization involves locating this first-order saddle point and analyzing its geometry and vibrational frequencies to confirm its nature. The energy of the transition state is fundamental to calculating the activation energy and predicting reaction rates.
Prediction of Regio- and Stereoselectivity: For reactions where multiple products can be formed, computational chemistry can predict the favored outcome. By comparing the activation energies of the different pathways leading to various regioisomers or stereoisomers, researchers can determine which product is kinetically favored.
Prediction of Spectroscopic Parameters: Computational models can accurately predict spectroscopic data, which is invaluable for identifying and characterizing compounds.
NMR Chemical Shifts: Theoretical calculations can provide predictions of ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can help confirm the structure of a synthesized compound.
Vibrational Frequencies: The vibrational modes of a molecule can be calculated and correlated with experimental infrared (IR) and Raman spectroscopy. This provides insight into the molecule's bonding and functional groups.
Due to the absence of specific studies on this compound, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the requested sections and subsections. The scientific community has not yet published research that would fulfill the specific requirements of the outlined article. Further experimental and computational research on this particular compound is needed to generate the data required for such a focused analysis.
Applications of 4 Benzoylpiperazine 2,6 Dione in Organic Synthesis
As a Versatile Building Block for Diverse Organic Frameworks
The 4-Benzoylpiperazine-2,6-dione scaffold is a key building block in organic synthesis due to its inherent structural features and multiple points for chemical modification. The piperazine-2,6-dione (B107378) core provides a conformationally restricted framework, which is a desirable attribute in the design of structured molecules. nih.gov The primary reactive sites for building diverse frameworks are the N1-H position and the α-carbons at the C3 and C5 positions.
The N-H bond at the N1 position can be readily functionalized through various N-alkylation and N-arylation reactions. These transformations allow for the introduction of a wide array of substituents, thereby expanding the molecular diversity of the resulting compounds. Furthermore, the methylene (B1212753) protons at C3 and C5 are activated by the adjacent carbonyl groups, enabling deprotonation to form enolates. These enolates can then react with various electrophiles, facilitating the construction of more elaborate carbon skeletons.
Below is a table summarizing the potential functionalization reactions that highlight the versatility of the this compound building block.
| Reaction Type | Reactive Site | Reagents/Conditions | Resulting Structure |
| N-Alkylation | N1-H | Alkyl halide, Base (e.g., NaH, K₂CO₃) | N1-Alkyl substituted derivative |
| N-Arylation | N1-H | Aryl halide, Palladium or Copper catalyst | N1-Aryl substituted derivative |
| C-Alkylation | C3/C5-H | Strong base (e.g., LDA), Alkyl halide | C3/C5-Alkyl substituted derivative |
| Aldol (B89426) Condensation | C3/C5-H | Base, Aldehyde/Ketone | C3/C5-(Hydroxyalkyl) derivative |
| Acylation | N1-H | Acyl chloride, Base | N1,N4-Diacyl derivative |
These reactions demonstrate that the this compound core can be systematically modified to generate a library of compounds with diverse structural features, making it a valuable starting material for creating complex organic frameworks.
Role in the Construction of Complex Heterocyclic Systems
The piperazine-2,6-dione scaffold is particularly useful for the synthesis of complex, fused, and bridged heterocyclic systems. nih.gov The defined stereochemistry and rigidity of the ring are instrumental in guiding the formation of new stereocenters and ring systems.
One significant application is in the synthesis of bicyclic piperazines. researchgate.net This can be achieved through intramolecular cyclization reactions. For instance, after functionalizing the C3 position with a suitable tether containing an electrophilic group, an intramolecular reaction can form a new ring fused to the original piperazinedione core. Several strategies have been developed for the bridging of piperazine-2,6-diones:
Dieckmann-analogous cyclization : This involves the alkylation of the piperazinedione with an acetate (B1210297) derivative, followed by a base-mediated intramolecular condensation to form a 3,8-diazabicyclo[3.2.1]octane-2,4-dione system. nih.gov
Stepwise allylation and intramolecular aldol reaction : This pathway includes allylation at a carbon alpha to a carbonyl, followed by hydroboration-oxidation to yield an aldehyde, which then undergoes an intramolecular aldol reaction to form a 3,9-diazabicyclo[3.3.1]nonane-2,4-dione. nih.gov
Direct bridging with dielectrophiles : Reaction with reagents like 1,4-dibromobut-2-ene can directly form bridged systems. nih.gov
Another powerful approach involves multicomponent reactions (MCRs). The Ugi reaction, for example, has been utilized to create complex fused systems like pyrrolopiperazine-2,6-diones. nih.govnih.gov In these sequences, precursors to the piperazinedione or the pre-formed ring can be incorporated into a one-pot reaction with other components to rapidly assemble complex heterocyclic structures with high diastereoselectivity. nih.govresearchgate.netacs.org This strategy significantly improves synthetic efficiency compared to traditional multi-step methods. nih.gov
| Heterocyclic System | Synthetic Strategy | Key Intermediates/Reactions | Reference |
| 3,8-Diazabicyclo[3.2.1]octane-2,4-diones | Intramolecular Cyclization | 2-(3,5-Dioxopiperazin-2-yl)acetates, Dieckmann Cyclization | nih.gov |
| 3,9-Diazabicyclo[3.3.1]nonane-2,4-diones | Intramolecular Cyclization | 3-(3,5-Dioxopiperazin-2-yl)propionaldehydes, Aldol Reaction | nih.gov |
| Pyrrolopiperazine-2,6-diones | Multicomponent Reaction | Ugi/Nucleophilic Substitution/N-Acylation Sequence | nih.govnih.gov |
Precursor for Other Chemically Relevant Scaffolds
The this compound molecule can be chemically transformed into other useful scaffolds through reactions that alter the core structure. These transformations expand its utility beyond being a simple building block for substitution reactions.
One such transformation is the reduction of the amide carbonyl groups . Using strong reducing agents like lithium aluminum hydride (LiAlH₄), the two carbonyl groups of the piperazinedione ring can be reduced to methylene groups. This reaction converts the piperazine-2,6-dione core into a fully saturated piperazine (B1678402) ring. The resulting N-benzoylpiperazine is a widely used scaffold in medicinal chemistry and materials science. tandfonline.comnih.gov
Another key transformation is ring-opening via hydrolysis. Under basic or acidic conditions, the amide bonds within the piperazinedione ring can be cleaved. This process would lead to linear dipeptide-like structures. Specifically, hydrolysis of this compound would yield a derivative of N-benzoyliminodiacetic acid, which can serve as a precursor for other acyclic or macrocyclic structures.
Additionally, the N-benzoyl group can be selectively removed . Under certain conditions, the benzoyl group can be cleaved, liberating the N4-position and yielding the parent piperazine-2,6-dione. This deprotection step would allow for differential functionalization at the N1 and N4 positions, further increasing the synthetic possibilities. For example, a stable protecting group could be installed at the N1 position, followed by removal of the benzoyl group, and subsequent functionalization at N4.
Utilization in Ligand Design for Catalysis (Excluding specific catalytic applications tied to biological systems)
The structural and electronic properties of this compound make it a candidate for the design of ligands in organometallic catalysis. The rigid piperazinedione backbone can provide a well-defined geometry for coordinating metal centers, which is crucial for achieving high selectivity in catalytic reactions.
The molecule possesses several potential coordination sites:
The two nitrogen atoms of the piperazine ring.
The two oxygen atoms of the amide carbonyls.
The oxygen atom of the benzoyl carbonyl.
These sites could allow the molecule to act as a bidentate or even a tridentate ligand. For instance, coordination through the two carbonyl oxygens could form a stable six-membered chelate ring with a metal center. The N-benzoyl group can also influence the catalytic activity by modifying the electronic properties of the nitrogen atom it is attached to, thereby tuning the Lewis basicity of the other nitrogen and the carbonyl oxygens.
Furthermore, the phenyl ring of the benzoyl group can be functionalized with various substituents. This allows for the fine-tuning of the ligand's steric and electronic properties to optimize the performance of a catalyst for a specific transformation, such as in cross-coupling reactions or asymmetric synthesis. While direct catalytic applications of this compound itself are not widely reported, the core scaffold is analogous to other diamine and diamide (B1670390) ligands that have found use in catalysis.
Development of New Synthetic Methodologies Leveraging its Reactivity
The unique reactivity of the piperazine-2,6-dione scaffold has spurred the development of novel synthetic methodologies. A prime example is the creation of one-pot, multicomponent reaction sequences for the diastereoselective synthesis of complex fused heterocycles. nih.gov
Researchers have developed a one-pot Ugi/nucleophilic substitution/N-acylation sequence to produce pyrrolopiperazine-2,6-diones. nih.govresearchgate.net This method offers a significant improvement over previous syntheses by allowing for the introduction of diverse substituents and the diastereoselective creation of a new stereocenter at the bridgehead carbon. nih.gov The piperazinedione serves as a key structural element that facilitates the final cyclization steps, showcasing how its inherent reactivity can be leveraged to build molecular complexity efficiently.
Furthermore, the conformationally restricted nature of the piperazinedione ring is being exploited in asymmetric synthesis. By attaching chiral auxiliaries to the scaffold, it can be used to direct the stereochemical outcome of reactions occurring at other parts of the molecule. The development of methods for the C-H functionalization of piperazines is a growing area of research, and the activated methylene groups in this compound make it a suitable substrate for developing new catalytic C-H activation methodologies. mdpi.com These approaches provide modern, efficient alternatives to traditional, lengthy synthetic routes.
Analytical Methodologies for Purity Assessment and Reaction Monitoring of 4 Benzoylpiperazine 2,6 Dione
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of 4-Benzoylpiperazine-2,6-dione, enabling the separation of the target compound from impurities, starting materials, and by-products.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantification of this compound due to its high resolution and sensitivity. A typical reversed-phase HPLC method can be developed for this purpose. The non-polar nature of the benzoyl group and the piperazine-2,6-dione (B107378) core allows for good retention on C18 columns.
Method development would involve optimizing the mobile phase composition, flow rate, and detection wavelength. A gradient elution is often preferred to ensure the separation of compounds with a range of polarities. The use of a diode-array detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment. researchgate.net
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Internal Standard | Phenacetin |
This method would be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results. nih.gov
While this compound itself may have limited volatility, Gas Chromatography (GC) can be employed for the analysis of volatile impurities or after derivatization of the main compound. semanticscholar.org GC coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) offers high sensitivity and specificity. researchgate.net
For the analysis of potential volatile impurities, a general GC method can be established. The use of a capillary column with a polar stationary phase would be suitable for separating a range of potential organic contaminants.
Table 2: General GC Method Parameters for Volatile Impurity Profiling
| Parameter | Condition |
|---|---|
| Column | DB-17 (50% Phenyl-methylpolysiloxane), 30 m x 0.53 mm ID, 1 µm film |
| Carrier Gas | Helium at 2 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 260 °C (FID) |
| Oven Program | 150 °C (hold 10 min), then 35 °C/min to 260 °C (hold 2 min) |
| Injection Volume | 1.0 µL (split mode) |
Derivatization, for instance through silylation, could be explored to increase the volatility and thermal stability of this compound for direct GC analysis, though this adds complexity to the sample preparation process. semanticscholar.org
Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid, qualitative monitoring of reaction progress during the synthesis of this compound. nih.gov Its simplicity and speed allow chemists to quickly assess the consumption of starting materials and the formation of the product.
A typical TLC analysis would involve spotting the reaction mixture on a silica (B1680970) gel plate and developing it in a suitable mobile phase. The choice of eluent is critical for achieving good separation. Visualization can be achieved under UV light (254 nm) due to the UV-active benzoyl group, or by staining with reagents such as potassium permanganate (B83412).
Table 3: Example TLC System for Monitoring the Synthesis of this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 coated aluminum plates |
| Mobile Phase | Ethyl acetate (B1210297) / Hexane (e.g., 1:1 v/v) |
| Visualization | UV lamp (254 nm) and/or Potassium permanganate stain |
By comparing the spots of the reaction mixture with those of the starting materials and a pure product standard, the progress of the reaction can be effectively tracked.
Spectrophotometric Methods for Concentration Determination (e.g., UV-Vis Spectroscopy)
UV-Visible (UV-Vis) spectroscopy provides a straightforward and rapid method for determining the concentration of this compound in a solution, provided no other components in the mixture absorb significantly at the analytical wavelength. The benzoyl chromophore in the molecule is expected to exhibit strong UV absorbance.
To determine the concentration, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration.
Table 4: Hypothetical UV-Vis Spectrophotometric Data for this compound
| Concentration (mg/mL) | Absorbance at λmax (e.g., 254 nm) |
|---|---|
| 0.005 | 0.150 |
| 0.010 | 0.300 |
| 0.020 | 0.600 |
| 0.040 | 1.200 |
| Molar Absorptivity (ε) | Calculated from the slope of the calibration curve |
This technique is particularly useful for in-process controls where a quick estimation of concentration is needed.
Titrimetric Methods for Purity Analysis
Titrimetric methods, while more traditional, can offer a cost-effective and accurate means of purity assessment for this compound, especially for bulk material. Given the presence of the piperazine-2,6-dione ring, which contains amide functionalities, and the absence of a basic nitrogen in the benzoylated form, a direct acid-base titration in an aqueous medium is not feasible.
However, a non-aqueous acid-base titration could be employed. The amide protons can exhibit very weak acidic properties. Titration with a strong base, such as tetrabutylammonium (B224687) hydroxide (B78521), in a non-aqueous solvent like dimethylformamide (DMF) or acetonitrile, could be a viable approach. The endpoint can be determined potentiometrically.
Alternatively, if the synthesis route leaves residual unreacted piperazine-2,6-dione, a two-phase titration could be developed to quantify this basic impurity.
The purity, expressed as a percentage, would be calculated based on the volume and concentration of the titrant consumed and the weight of the sample. This method provides an absolute measure of purity and can be a valuable complement to chromatographic techniques which provide relative purity information.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Benzoylpiperazine-2,6-dione, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically begins with benzoic acid derivatives (e.g., acyl chloride formation, bromination, esterification). Key factors include solvent selection (polar aprotic solvents like DMF improve reactivity), reaction time (48–72 hours for cyclization), and stoichiometric ratios (1:1.2 for amine coupling). Optimization studies show that elevated temperatures (80–100°C) enhance ring closure efficiency. Characterization via IR, -NMR, and HPLC confirms purity (>95%) and structural fidelity .
Q. How can spectroscopic methods (NMR, IR) be employed to confirm the structure of this compound and its intermediates?
- Methodological Answer :
- -NMR : Look for distinct peaks at δ 3.2–3.8 ppm (piperazine protons) and δ 7.2–7.8 ppm (benzoyl aromatic protons).
- IR : Key stretches include C=O (1680–1700 cm) for the dione ring and N–H (3300 cm) for secondary amines.
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity. Retention times should align with reference standards .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Recrystallization using ethanol/water (3:1) yields high-purity crystals (mp 153–154°C). For complex mixtures, column chromatography (silica gel, ethyl acetate/hexane gradient) resolves intermediates. GC-MS monitors volatile byproducts, ensuring <2% impurities .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzoyl group) impact the anticancer activity of this compound derivatives?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -Br, -NO) to enhance cytotoxicity. In vitro assays (MTT against MCF-7 cells) show IC values <10 μM for halogenated derivatives. SAR studies indicate that bulky substituents at the para position reduce solubility but increase target affinity (e.g., Topoisomerase IIα inhibition) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs across studies?
- Methodological Answer :
- Comparative Assays : Standardize cell lines (e.g., NCI-60 panel) and assay protocols (e.g., 72-hour exposure).
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation), which may explain variability in IC values.
- Computational Validation : Molecular docking (AutoDock Vina) assesses binding consistency to targets like γ-secretase .
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of this compound-based γ-secretase modulators?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. Fluorine substitution lowers the gap, enhancing electrophilicity.
- Docking Studies (Glide SP) : Prioritize derivatives with hydrogen bonds to γ-secretase’s Asp385 and hydrophobic interactions with Val88.
- ADME Prediction (QikProp) : Optimize logP (2–3) and PSA (<90 Å) to balance potency and blood-brain barrier permeability .
Q. What analytical approaches validate co-crystal formation in this compound complexes, and how does this affect bioavailability?
- Methodological Answer :
- X-ray Crystallography : Resolve co-crystal structures (e.g., with carboxylic acids) to confirm hydrogen-bond networks.
- Dissolution Testing : Compare solubility in simulated gastric fluid (pH 1.2) vs. phosphate buffer (pH 6.8). Co-crystals with 2-pyrazinecarboxylic acid show 3× higher bioavailability due to improved dissolution .
Data Contradiction Analysis
Q. Why do some studies report conflicting metabolic stability results for this compound derivatives?
- Methodological Answer : Variability arises from differences in:
- Species-Specific Metabolism : Rat liver microsomes may overestimate human clearance.
- Substituent Effects : Methyl groups reduce CYP2D6 affinity, while indole derivatives increase glucuronidation.
- Assay Conditions : Pre-incubation time (5 vs. 15 minutes) alters metabolite profiles. Validate using human hepatocytes and UPLC-QTOF-MS .
Experimental Design Tables
| Derivative | Substituent | IC (μM) | Reference |
|---|---|---|---|
| 4-(4-Bromobenzoyl) | -Br at para | 8.2 ± 0.3 (MCF-7) | |
| 4-(3-Nitrobenzoyl) | -NO at meta | 12.5 ± 1.1 (HeLa) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
